molecular formula C15H13N3O B11861963 5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one CAS No. 820976-10-1

5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one

Cat. No.: B11861963
CAS No.: 820976-10-1
M. Wt: 251.28 g/mol
InChI Key: HONZNKJXWLQRMZ-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the benzyl group: Benzylation reactions using benzyl halides in the presence of a base.

    Amination: Introduction of the amino group through nucleophilic substitution or reduction of nitro precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biology: Studying its effects on cellular processes and its potential as a biochemical probe.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Pathways involved: Specific signaling pathways or metabolic processes that the compound influences.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Benzylated heterocycles: Compounds with benzyl groups attached to various heterocyclic cores.

Uniqueness

5-Amino-1-benzyl-1,6-naphthyridin-4(1H)-one may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity or biological activity compared to other similar compounds.

Properties

CAS No.

820976-10-1

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-amino-1-benzyl-1,6-naphthyridin-4-one

InChI

InChI=1S/C15H13N3O/c16-15-14-12(6-8-17-15)18(9-7-13(14)19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17)

InChI Key

HONZNKJXWLQRMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)C3=C2C=CN=C3N

Origin of Product

United States

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